4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride
CAS No.: 1185297-63-5
Cat. No.: VC2816588
Molecular Formula: C9H20ClNO2
Molecular Weight: 209.71 g/mol
* For research use only. Not for human or veterinary use.
![4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride - 1185297-63-5](/images/structure/VC2816588.png)
Specification
CAS No. | 1185297-63-5 |
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Molecular Formula | C9H20ClNO2 |
Molecular Weight | 209.71 g/mol |
IUPAC Name | 4-(2-methoxyethoxymethyl)piperidine;hydrochloride |
Standard InChI | InChI=1S/C9H19NO2.ClH/c1-11-6-7-12-8-9-2-4-10-5-3-9;/h9-10H,2-8H2,1H3;1H |
Standard InChI Key | VSDDNNFKIUVBDK-UHFFFAOYSA-N |
SMILES | COCCOCC1CCNCC1.Cl |
Canonical SMILES | COCCOCC1CCNCC1.Cl |
Introduction
Chemical Structure and Identification
Molecular Identity
4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride is a salt derived from its parent compound 4-[(2-Methoxyethoxy)methyl]piperidine. The parent compound has a molecular formula of C9H19NO2 with an average molecular mass of 173.256 g/mol . The hydrochloride salt would have the formula C9H19NO2·HCl with an estimated molecular weight of approximately 209.72 g/mol (calculated by adding the molecular weight of HCl to the parent compound).
Structural Features
The compound features a piperidine ring as its core structure with a (2-methoxyethoxy)methyl substituent at the 4-position. This structural arrangement gives the molecule distinct chemical properties that influence its potential applications and biological activities.
Related Compounds
Several structurally similar compounds provide insight into the potential properties of 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride:
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4-(2-Methoxyethoxy)piperidine hydrochloride (CAS: 550369-96-5)
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3-(2-Methoxyethoxy)piperidine hydrochloride (CAS: 1185054-32-3)
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4-[(2-Methylphenoxy)methyl]piperidine hydrochloride (CAS: 614731-14-5)
Physical and Chemical Properties
Physical State and Appearance
Based on similar piperidine hydrochloride derivatives, 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride is likely a white to off-white crystalline solid at room temperature. The salt formation typically enhances its stability compared to the free base form.
Solubility Profile
The presence of both the hydrophilic methoxyethoxy group and the hydrochloride salt formation suggests this compound would exhibit good solubility in polar solvents such as water, methanol, and ethanol. The hydrochloride salt formation generally improves water solubility compared to the free base.
Chemical Reactivity
Drawing parallels from related compounds, 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride likely demonstrates several reaction pathways:
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Nucleophilic substitution reactions at the methoxy group
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Reactions involving the piperidine nitrogen after deprotonation
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Potential for oxidation of the piperidine ring
Synthesis and Preparation Methods
Industrial Production Considerations
For larger-scale production, the synthesis would likely involve optimized reaction conditions with consideration for:
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Catalyst selection to improve yield and reduce side reactions
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Purification techniques to ensure high purity
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Process safety measures due to the reactive nature of the intermediates
Biological Activity and Pharmacological Profile
Receptor Interactions
Similar piperidine derivatives demonstrate activity at various receptors. The 4-(2-methoxyethoxy)piperidine hydrochloride compound has been investigated for its ability to modulate receptor activity, which may influence neurotransmission pathways. By extension, 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride might exhibit similar properties.
Enzyme Modulation
Structurally related compounds have shown potential as enzyme inhibitors. For instance, certain piperidine derivatives can inhibit key enzymes involved in metabolic pathways, suggesting possible applications in therapeutic contexts.
Medicinal Chemistry Applications
Structure-Activity Relationships
Comparing the structural features of this compound with similar derivatives provides insights into potential structure-activity relationships:
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The position of substituents on the piperidine ring significantly affects biological activity
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The length of the alkoxyalkyl chain influences both physicochemical properties and receptor binding
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The methyl spacer between the piperidine and the methoxyethoxy group potentially provides conformational flexibility that could impact binding characteristics
Pharmacokinetic Considerations
The methoxyethoxy moiety likely influences the compound's pharmacokinetic profile in several ways:
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Enhancement of hydrophilicity compared to more lipophilic substituents
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Potential for metabolism via O-demethylation pathways
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Modified blood-brain barrier penetration compared to the parent piperidine
Chemical Research Applications
Synthetic Intermediate Applications
In organic synthesis, 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride could serve as a valuable intermediate for the preparation of more complex molecules. The functional groups present allow for further modifications, making it versatile in synthetic chemistry.
Comparative Analysis of Related Compounds
The following table presents a comparative analysis of 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride with structurally related compounds:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Distinctive Properties |
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4-[(2-Methoxyethoxy)methyl]piperidine | C9H19NO2 | 173.256 | Methyl spacer between piperidine and ether oxygen | Enhanced conformational flexibility |
4-(2-Methoxyethoxy)piperidine HCl | C8H18ClNO2 | 195.69 | Direct attachment of ether oxygen to piperidine | Good solubility, potential for receptor binding |
3-(2-Methoxyethoxy)piperidine HCl | C8H17NO2·HCl | 195.69 | Substitution at position 3 | Different spatial orientation of functional groups |
4-[(2-Methylphenoxy)methyl]piperidine HCl | C13H19NO·HCl | 241.76 | Contains aromatic ring | Enhanced lipophilicity, potential π-π interactions |
Spectroscopic Characterization
Based on structural features, 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride would likely exhibit the following spectroscopic characteristics:
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NMR spectroscopy: Distinctive signals for the piperidine protons, methylene protons adjacent to oxygen atoms, and the terminal methoxy group
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IR spectroscopy: Characteristic bands for C-O stretching, N-H stretching (of the protonated amine), and C-H stretching
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Mass spectrometry: Molecular ion peak and fragmentation pattern involving cleavage at the ether linkages
Comparative Biological Activities
Neurological Applications
The potential receptor modulation capabilities of this compound might be relevant for neurological research. Piperidine compounds with similar structures have been investigated for their effects on neurotransmitter systems.
Cytotoxicity Profile
Based on studies with related compounds, it would be valuable to investigate the cytotoxicity profile of 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride against various cell lines to assess its safety profile and potential anticancer applications.
Future Research Directions
Structure-Activity Relationship Studies
Further research could focus on developing a comprehensive understanding of how structural modifications to the basic scaffold affect biological activity. This would involve synthesizing a series of derivatives with variations in:
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The position of substitution on the piperidine ring
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The length and composition of the alkoxyalkyl chain
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Additional functional groups on the piperidine nitrogen
Development of Synthetic Methodologies
Establishing efficient and scalable synthetic routes for 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride and its derivatives would facilitate further research. This includes exploring green chemistry approaches to minimize environmental impact and improve yield.
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